1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene
Overview
Description
1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a propane-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene typically involves the chloromethylation of 4-(propane-2-sulfonyl)benzene. This can be achieved through the reaction of 4-(propane-2-sulfonyl)benzene with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a temperature range of 0-5°C to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction Reactions: Reduction of the sulfonyl group can yield corresponding sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Major products are benzoic acid derivatives.
Reduction: Products include sulfides and thiols.
Scientific Research Applications
1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-4-(methylsulfonyl)benzene
- 1-(Chloromethyl)-4-(ethylsulfonyl)benzene
- 1-(Chloromethyl)-4-(butane-2-sulfonyl)benzene
Uniqueness
1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene is unique due to the presence of the propane-2-sulfonyl group, which imparts distinct chemical properties compared to other sulfonyl-substituted benzene derivatives. This uniqueness makes it a valuable compound in various synthetic applications and research fields.
Properties
IUPAC Name |
1-(chloromethyl)-4-propan-2-ylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHXUBWMCJHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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